2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide
CAS No.: 1189893-13-7
Cat. No.: VC5925871
Molecular Formula: C22H22BrFN4O2
Molecular Weight: 473.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189893-13-7 |
|---|---|
| Molecular Formula | C22H22BrFN4O2 |
| Molecular Weight | 473.346 |
| IUPAC Name | 2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C22H22BrFN4O2/c23-17-5-3-16(4-6-17)20-21(30)27-22(26-20)9-11-28(12-10-22)14-19(29)25-13-15-1-7-18(24)8-2-15/h1-8H,9-14H2,(H,25,29)(H,27,30) |
| Standard InChI Key | OHUVFLYFPBRIKJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)CC(=O)NCC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of this compound is C₂₂H₂₂BrFN₄O₂, with a molecular weight of 473.346 g/mol. Its IUPAC name, 2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide, reflects its intricate architecture:
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A 1,4,8-triazaspiro[4.5]decane core, which introduces conformational rigidity.
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A 4-bromophenyl group at position 3, contributing to hydrophobic interactions.
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An N-(4-fluorobenzyl)acetamide side chain, enhancing solubility and target specificity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₂BrFN₄O₂ | |
| Molecular Weight | 473.346 g/mol | |
| IUPAC Name | 2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
| SMILES | C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)CC(=O)NCC4=CC=C(C=C4)F | |
| Solubility | Not publicly available |
The spirocyclic framework is critical for stabilizing the molecule’s three-dimensional conformation, which may enhance binding affinity to biological targets . The bromine and fluorine atoms introduce electronegativity and steric effects, potentially influencing pharmacokinetic properties such as metabolic stability and membrane permeability .
Synthetic Routes and Optimization Challenges
Synthesis of this compound involves multi-step organic reactions, though detailed protocols remain proprietary. General approaches for analogous triazaspiro derivatives suggest:
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Formation of the spirocyclic core via cyclocondensation reactions between diamines and ketones.
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Introduction of the 4-bromophenyl group through nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
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Acetamide side-chain incorporation using carbodiimide-mediated coupling reactions .
Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to maximize yield and minimize byproducts. For example, the use of palladium catalysts in cross-coupling steps may improve efficiency but requires strict control over oxygen and moisture levels .
Comparative Analysis with Structural Analogs
Modifications to the triazaspiro scaffold significantly alter bioactivity:
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Methyl substitution (e.g., CID 50765932) increases metabolic stability but reduces aqueous solubility .
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Chloro and methyl groups (e.g., CID 53029447) enhance protease inhibition, likely due to improved hydrophobic interactions .
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Indole carboxamide derivatives (e.g., CID 46938541) exhibit nanomolar affinity for serotonin receptors, suggesting versatility in central nervous system applications .
Future Research Directions
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In Vivo Pharmacokinetics: Assess bioavailability, half-life, and tissue distribution in model organisms.
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Structure-Activity Relationship (SAR) Studies: Systematically vary substituents to optimize potency and selectivity.
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Target Identification: Employ chemoproteomics to map binding partners and elucidate mechanisms.
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Formulation Development: Address solubility limitations through prodrug strategies or nanoencapsulation.
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